![molecular formula C27H17N3 B5080546 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline](/img/structure/B5080546.png)
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline is a complex heterocyclic compound that features a unique structure combining pyridine, quinoline, and benzoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline typically involves multi-step reactions starting from commercially available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis might involve:
Nucleophilic Substitution: Starting with a 2-chloroquinoline derivative, reacting it with a suitable nucleophile.
Cyclization: Using a cyclization agent to form the quinoline ring.
Coupling Reactions: Employing Suzuki coupling or similar methods to introduce the pyridine and benzoquinoline groups.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives can be used with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline involves its interaction with specific molecular targets. In medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The pathways involved often include the inhibition of key enzymes or the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Pyridine: Another simpler structure with a single nitrogen-containing ring.
Benzoquinoline: Similar but lacks the additional pyridine and quinoline rings.
Uniqueness
3-Pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline is unique due to its multi-ring structure, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions, such as drug design and materials science.
Properties
IUPAC Name |
3-pyridin-2-yl-1-quinolin-2-ylbenzo[f]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3/c1-3-9-20-18(7-1)12-15-25-27(20)21(17-26(30-25)24-11-5-6-16-28-24)23-14-13-19-8-2-4-10-22(19)29-23/h1-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESZOBZIBMQRLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC(=N3)C4=CC=CC=N4)C5=NC6=CC=CC=C6C=C5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 1-{[(3,4-dimethylphenyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5080470.png)
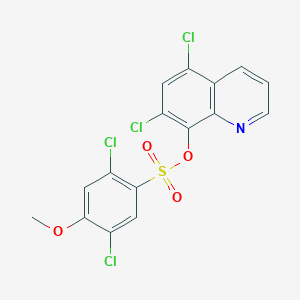
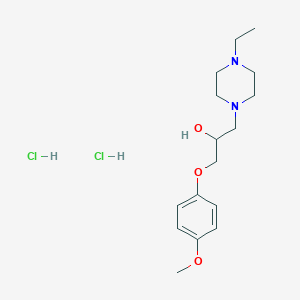
![N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5080490.png)
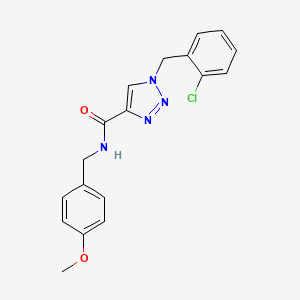
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5080496.png)
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5080503.png)
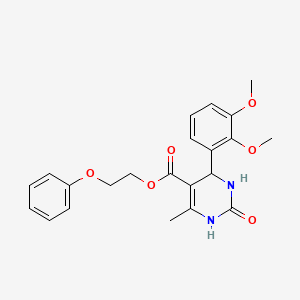
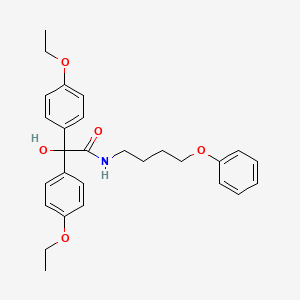
![3-fluoro-N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5080512.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-oxobutanamide](/img/structure/B5080532.png)
![3-(2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5080536.png)
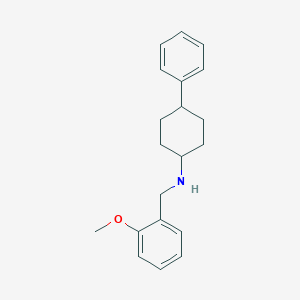
![N-(2,3-dihydro-1H-inden-2-yl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5080560.png)
